(R)-1-Oxo-1-ureidopropan-2-yl 2H-chromene-3-carboxylate
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Overview
Description
®-1-Oxo-1-ureidopropan-2-yl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Oxo-1-ureidopropan-2-yl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2H-chromene-3-carboxylic acid with ®-1-ureidopropan-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-1-Oxo-1-ureidopropan-2-yl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ureido group or the chromene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
®-1-Oxo-1-ureidopropan-2-yl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-Oxo-1-ureidopropan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Chromene derivatives: Compounds like 2H-chromene-3-carboxylate and its analogs.
Ureido compounds: Compounds containing the ureido functional group.
Uniqueness
®-1-Oxo-1-ureidopropan-2-yl 2H-chromene-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H14N2O5 |
---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
[(2R)-1-(carbamoylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C14H14N2O5/c1-8(12(17)16-14(15)19)21-13(18)10-6-9-4-2-3-5-11(9)20-7-10/h2-6,8H,7H2,1H3,(H3,15,16,17,19)/t8-/m1/s1 |
InChI Key |
KYGNHYWLNVZMLV-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C(=O)NC(=O)N)OC(=O)C1=CC2=CC=CC=C2OC1 |
Canonical SMILES |
CC(C(=O)NC(=O)N)OC(=O)C1=CC2=CC=CC=C2OC1 |
Origin of Product |
United States |
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